molecular formula C23H23N7O2 B2482212 benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 923512-15-6

benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

Cat. No. B2482212
CAS RN: 923512-15-6
M. Wt: 429.484
InChI Key: ZCCCBMFIGONLAI-UHFFFAOYSA-N
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Description

The compound “benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a p-tolyl group, a triazolopyrimidine ring, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, planar structure due to the presence of the aromatic rings. The piperazine ring could introduce some flexibility into the molecule. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of conjugation would influence properties like solubility, melting point, and stability .

Scientific Research Applications

c-Met Inhibition:

GABA A Modulation:

Polymer Applications

The unique heterocyclic structure of our compound has found applications in polymer science:

Solar Cells:

Other Applications

Beyond the fields mentioned above, our compound has also shown promise in:

β-Secretase 1 (BACE-1) Inhibition:

Conclusion

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure and properties, and testing its biological activity. It could potentially be a candidate for drug development, given the biological activities of similar compounds .

properties

IUPAC Name

benzyl 4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-17-7-9-19(10-8-17)30-22-20(26-27-30)21(24-16-25-22)28-11-13-29(14-12-28)23(31)32-15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCCBMFIGONLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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